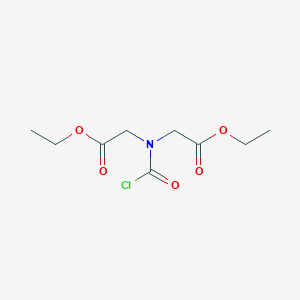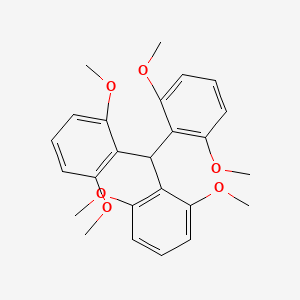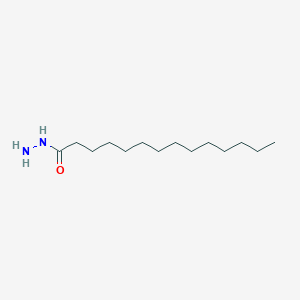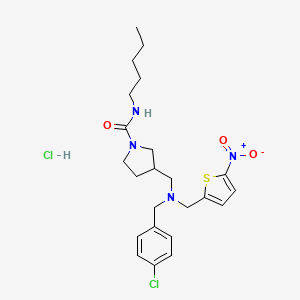
SR9011 (hydrochloride)
Overview
Description
SR9011 (hydrochloride) is a synthetic compound known as a Rev-Erbα and Rev-Erbβ agonist. It was developed by Professor Thomas Burris of Scripps Research Institute. This compound has gained significant attention in scientific research due to its ability to regulate circadian rhythms and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR9011 (hydrochloride) involves multiple steps. One of the synthetic routes includes the following steps :
Step 1: To a solution of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine in dichloroethane at 0°C, 2-naphthaldehyde, acetic acid, and sodium triacetoxyborohydride are added. The reaction mixture is allowed to come to room temperature and stirred overnight. The product is then extracted and purified to obtain tert-butyl 2-((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)acetone.
Step 2: The intermediate product is treated with 6M hydrochloric acid in methanol and stirred at room temperature overnight. The solvent is removed to obtain N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride.
Step 3: The final step involves the reaction of the intermediate with acetyl chloride and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by flash chromatography to obtain SR9011 (hydrochloride).
Industrial Production Methods
Industrial production methods for SR9011 (hydrochloride) are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including multi-step reactions, purification by chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions
SR9011 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the compound can be reduced to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
SR9011 (hydrochloride) has a wide range of scientific research applications :
Chemistry: It is used as a tool compound to study the regulation of circadian rhythms and metabolism.
Biology: SR9011 (hydrochloride) is used to investigate the role of Rev-Erbα and Rev-Erbβ in various biological processes, including immune response and cell metabolism.
Medicine: The compound has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and cancer. It has been shown to reduce fat storage, enhance muscle endurance, and improve lipid metabolism.
Industry: SR9011 (hydrochloride) is used in the development of new drugs and therapeutic agents targeting metabolic and circadian rhythm disorders.
Mechanism of Action
SR9011 (hydrochloride) exerts its effects by binding to and activating Rev-Erbα and Rev-Erbβ nuclear receptors . These receptors play a crucial role in regulating the expression of genes involved in circadian rhythms, metabolism, and inflammation. By activating these receptors, SR9011 (hydrochloride) modulates the activity of various metabolic pathways, leading to improved lipid metabolism, reduced fat storage, and enhanced muscle endurance.
Comparison with Similar Compounds
SR9011 (hydrochloride) is often compared with other Rev-Erb agonists, such as SR9009 and GSK-4112 :
SR9009: Similar to SR9011 (hydrochloride), SR9009 is a Rev-Erbα and Rev-Erbβ agonist. SR9011 (hydrochloride) is considered to have better bioavailability and efficacy.
GSK-4112: Another Rev-Erb agonist, GSK-4112, has similar effects on circadian rhythms and metabolism but is less potent compared to SR9011 (hydrochloride).
The uniqueness of SR9011 (hydrochloride) lies in its higher potency and efficacy in regulating metabolic processes and circadian rhythms, making it a valuable tool in scientific research and potential therapeutic applications.
properties
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S.ClH/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31;/h5-10,19H,2-4,11-17H2,1H3,(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZBBQVEUEODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2070014-94-5 | |
| Record name | 1-Pyrrolidinecarboxamide, 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



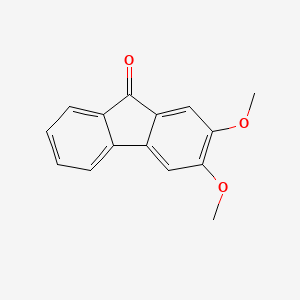
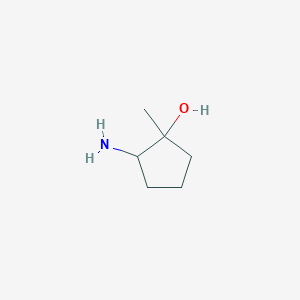
![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)
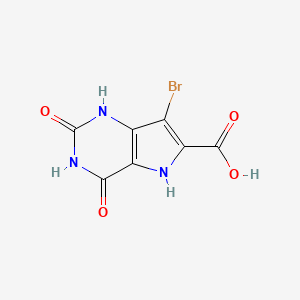


![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)

